molecular formula C27H30N2O3 B4769967 2-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}-N-mesitylbenzamide

2-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}-N-mesitylbenzamide

Cat. No.: B4769967
M. Wt: 430.5 g/mol
InChI Key: LPRIDFJVJTXWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}-N-mesitylbenzamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that arises due to damage or dysfunction of the nervous system. It is a debilitating condition that affects millions of people worldwide. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of neuropathic pain.

Mechanism of Action

EMA401 works by selectively targeting a specific type of nerve fibers known as C-fibers. These fibers are responsible for transmitting pain signals from the periphery to the central nervous system. EMA401 blocks the activity of a protein called the angiotensin II type 2 receptor, which is found on the surface of C-fibers. By blocking this receptor, EMA401 reduces the activity of C-fibers and thereby reduces pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have minimal side effects and is generally well-tolerated in clinical trials. It does not appear to have any significant effects on blood pressure or heart rate. EMA401 is rapidly absorbed into the bloodstream and has a half-life of approximately 7 hours.

Advantages and Limitations for Lab Experiments

EMA401 is a highly selective drug that targets a specific type of nerve fiber. This makes it a valuable tool for studying the role of C-fibers in pain transmission. However, EMA401 is a small molecule drug that may have limited penetration into certain tissues or organs. This may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on EMA401. One area of interest is the development of combination therapies that target multiple pain pathways. Another area of interest is the use of EMA401 in the treatment of other types of chronic pain, such as fibromyalgia. Finally, there is interest in developing new drugs that target the angiotensin II type 2 receptor, which may have potential applications in the treatment of other diseases.

Scientific Research Applications

EMA401 has been extensively studied for its potential use in the treatment of neuropathic pain. Preclinical studies have shown that EMA401 is effective in reducing pain in animal models of neuropathic pain. Clinical trials have also shown promising results, with EMA401 demonstrating a significant reduction in pain in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.

Properties

IUPAC Name

2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3/c1-6-21-11-9-10-18(3)26(21)28-24(30)16-32-23-13-8-7-12-22(23)27(31)29-25-19(4)14-17(2)15-20(25)5/h7-15H,6,16H2,1-5H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRIDFJVJTXWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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